1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide
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Overview
Description
1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide is a complex organic compound with a unique structure that includes a benzoxazole ring fused with a benzene ring, an ethyl group, and a phenylbutan-2-imine moiety
Preparation Methods
The synthesis of 1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and an appropriate aldehyde or ketone.
Substitution: The ethyl group is introduced through a substitution reaction, often using ethyl iodide in the presence of a base.
Formation of Imine: The phenylbutan-2-imine moiety is formed by reacting the benzoxazole derivative with an appropriate amine under acidic conditions.
Hydroiodide Formation: Finally, the hydroiodide salt is formed by treating the compound with hydroiodic acid.
Chemical Reactions Analysis
1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis of the imine moiety can be achieved under acidic or basic conditions, leading to the formation of the corresponding amine and aldehyde or ketone.
Scientific Research Applications
1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: The compound is used in the development of new materials, including dyes and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide can be compared with other benzoxazole derivatives:
Properties
Molecular Formula |
C23H23IN2O |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide |
InChI |
InChI=1S/C23H22N2O.HI/c1-3-19(24-20-12-6-5-7-13-20)16-23-25(4-2)21-14-17-10-8-9-11-18(17)15-22(21)26-23;/h5-16H,3-4H2,1-2H3;1H |
InChI Key |
BTWPKNKVJUTEJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1=CC=CC=C1)C=C2N(C3=CC4=CC=CC=C4C=C3O2)CC.I |
Origin of Product |
United States |
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